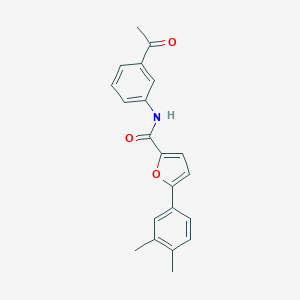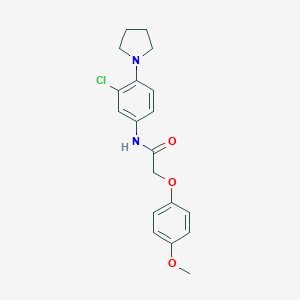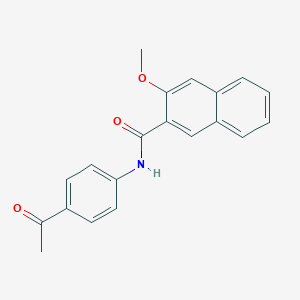![molecular formula C17H26ClN3O B244384 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide, commonly known as CEP-1347, is a small molecule that has been explored for its potential therapeutic applications in neurodegenerative diseases. CEP-1347 is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which has been implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis.
Wirkmechanismus
CEP-1347 exerts its neuroprotective effects by inhibiting the N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide signaling pathway. N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is a stress-activated protein kinase that plays a critical role in neuronal apoptosis and inflammation. Inhibition of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide by CEP-1347 prevents the activation of downstream pro-apoptotic and pro-inflammatory signaling pathways, leading to neuroprotection.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include the inhibition of oxidative stress and inflammation, the preservation of mitochondrial function, and the modulation of neurotransmitter systems. CEP-1347 has also been shown to improve synaptic plasticity, which is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-1347 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, allowing for direct targeting of the central nervous system. It is also relatively stable and has a long half-life, allowing for sustained neuroprotection. However, CEP-1347 has some limitations as well. It has low solubility in water, which can make formulation and delivery challenging. It also has some off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CEP-1347. One area of interest is the development of more potent and selective N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide inhibitors that can overcome some of the limitations of CEP-1347. Another direction is the exploration of combination therapies that target multiple pathways involved in neurodegeneration. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of CEP-1347 in humans.
Synthesemethoden
CEP-1347 can be synthesized using a multi-step synthetic route that involves the reaction of 3-chloro-2-nitroaniline with 4-ethylpiperazine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2,2-dimethylpropionyl chloride to yield the final product, CEP-1347.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. Preclinical studies have shown that CEP-1347 can protect neurons from oxidative stress, inflammation, and apoptosis, which are key pathological features of neurodegenerative disorders. CEP-1347 has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
Molekularformel |
C17H26ClN3O |
|---|---|
Molekulargewicht |
323.9 g/mol |
IUPAC-Name |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H26ClN3O/c1-5-20-9-11-21(12-10-20)15-13(18)7-6-8-14(15)19-16(22)17(2,3)4/h6-8H,5,9-12H2,1-4H3,(H,19,22) |
InChI-Schlüssel |
BCWADAOPZPTHMT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)